molecular formula C12H19N3OS B2938342 3-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide CAS No. 773861-09-9

3-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide

Cat. No. B2938342
CAS RN: 773861-09-9
M. Wt: 253.36
InChI Key: NABCFFZXVJKWKZ-UHFFFAOYSA-N
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Description

3-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide is a chemical compound with potential applications in scientific research. This compound is a member of the thiadiazole family and has been synthesized using various methods. In

Scientific Research Applications

Synthesis and Anticancer Activity

A significant application of thiadiazole derivatives involves their synthesis as potent anticancer agents. Gomha et al. (2017) synthesized a novel series of pharmacophores containing the thiazole moiety, demonstrating their potent anticancer activities through in vitro assays. Compounds derived from this research were evaluated against cell lines like Hepatocellular carcinoma, showcasing promising results, particularly for certain compounds with IC50 values indicating their potential effectiveness in inhibiting cancer cell growth (Gomha et al., 2017).

Gelation Behavior and Material Science

In material science, thiadiazole derivatives have been explored for their gelation properties. Yadav and Ballabh (2020) studied N-(thiazol-2-yl) benzamide derivatives, including those with methyl functionality, for their ability to form gels with ethanol/water and methanol/water mixtures. The gelation behavior underscores the role of non-covalent interactions and methyl functionality in promoting gel stability and forming supramolecular structures (Yadav & Ballabh, 2020).

Antimicrobial Activity

Further extending its applications, thiadiazole-enaminones have been synthesized and evaluated for their antimicrobial activity. Farghaly, Abdallah, and Muhammad (2011) conducted a study that resulted in the synthesis of thiadiazole-enaminones demonstrating promising activities against tested microorganisms. This research highlights the compound's potential in developing new antimicrobial agents, showcasing its versatility beyond anticancer applications (Farghaly, Abdallah, & Muhammad, 2011).

Heterocyclic Compound Synthesis

Thiadiazole derivatives serve as key intermediates in the synthesis of a wide array of heterocyclic compounds. Studies have shown how thiadiazole and its derivatives can be utilized to synthesize various heterocycles, which are of interest in pharmaceutical and material sciences due to their structural diversity and potential bioactivities. For example, the synthesis of heterocycles through the reaction with methylene-active compounds or by using thiadiazole derivatives as starting materials for creating new molecules with potential biological activities illustrates the compound's central role in medicinal chemistry and drug design (Eweiss & Osman, 1980).

properties

IUPAC Name

3-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-5-9(6-2)11-14-15-12(17-11)13-10(16)7-8(3)4/h7,9H,5-6H2,1-4H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABCFFZXVJKWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide

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